The synthesis of BRD4 degrader AT1 involves several key steps. Initially, a structural modification of the known compound VH032 was performed. The tert-Leucine side chain in VH032 was replaced with penicillamine to enhance selectivity for BRD4. This modification was crucial in improving the binding affinity and selectivity for BRD4 over other bromodomain-containing proteins .
The synthesis process includes:
The molecular structure of BRD4 degrader AT1 can be described in terms of its key components:
BRD4 degrader AT1 engages in several chemical reactions critical to its mechanism:
The mechanism of action for BRD4 degrader AT1 involves:
The physical and chemical properties of BRD4 degrader AT1 are essential for its function:
BRD4 degrader AT1 has several promising applications in scientific research:
BRD4, a member of the bromodomain and extraterminal (BET) protein family, functions as a critical epigenetic "reader" by recognizing acetylated lysine residues on histones via its tandem bromodomains (BD1 and BD2). This recognition facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to super-enhancers that drive the expression of oncogenes like MYC, BCL2, and NF-κB [2] [5]. In cancers (e.g., acute myeloid leukemia, prostate cancer, and triple-negative breast cancer), BRD4 is overexpressed and aberrantly occupies these enhancers, amplifying oncogenic transcriptional programs [5] [7] [10]. Genome-wide studies confirm that BRD4 depletion suppresses tumor proliferation, metastasis, and stemness by disrupting chromatin-dependent signal transduction [2] [5].
Conventional BRD4 inhibitors (e.g., JQ1, I-BET762) competitively block acetyl-lysine binding but face significant therapeutic challenges:
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